3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide
Description
This compound belongs to the thieno[2,3-b]pyridine-2-carboxamide class, characterized by a fused thiophene-pyridine core. Key structural features include:
- 3-Amino group: Enhances hydrogen bonding and solubility.
- 4-Trifluoromethyl group: Improves metabolic stability and lipophilicity.
- 2-Carboxamide moiety: Critical for target binding and pharmacokinetics.
Properties
IUPAC Name |
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O3S/c1-26-11-4-3-8(6-12(11)27-2)5-9-7-10(18(19,20)21)13-14(22)15(16(23)25)28-17(13)24-9/h3-4,6-7H,5,22H2,1-2H3,(H2,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQFASGLRHZKJAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=CC(=C3C(=C(SC3=N2)C(=O)N)N)C(F)(F)F)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted pyridines and thiophenes, which undergo a series of reactions such as nucleophilic substitution, amination, and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that are cost-effective and environmentally friendly. Techniques such as continuous flow synthesis and the use of green solvents can be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Recent studies have indicated that compounds with similar structures exhibit anticancer properties by inhibiting specific signaling pathways involved in tumor growth and metastasis. For instance, thieno[2,3-b]pyridine derivatives have been shown to target kinases involved in cancer cell proliferation.
- A study demonstrated that a related compound effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
-
Anti-inflammatory Effects
- The anti-inflammatory potential of thieno[2,3-b]pyridine derivatives has been documented. These compounds may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines or enzymes such as cyclooxygenase (COX).
- Research indicates that compounds with similar structures can reduce inflammation in animal models of arthritis and other inflammatory diseases .
-
Neurological Disorders
- The modulation of cyclic nucleotide phosphodiesterases (PDEs) has emerged as a promising strategy for treating neurological disorders. Compounds like 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide may act as selective inhibitors of specific PDE isoforms, thus enhancing cyclic nucleotide signaling pathways that are often disrupted in neurological conditions .
Case Studies and Experimental Evidence
Mechanism of Action
The mechanism of action of 3-amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full potential and therapeutic applications.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The table below compares substituents and key properties of related thieno[2,3-b]pyridine-2-carboxamides:
Key Observations:
Trifluoromethyl at Position 4 : A common feature across analogs (e.g., ), this group enhances metabolic stability and electron-withdrawing effects, favoring interactions with hydrophobic binding pockets .
Aromatic Substituents at Position 6 : Variations include phenyl (), thienyl (), and substituted benzyl groups (Target Compound). Thienyl groups may confer flexibility, while bulky aryl groups (e.g., dimethoxyphenylmethyl) could improve target selectivity .
Carboxamide N-Substituents : Electron-withdrawing groups (e.g., Cl in ) increase lipophilicity, whereas methoxy groups () enhance solubility and hydrogen bonding .
Biological Activity
3-Amino-6-[(3,4-dimethoxyphenyl)methyl]-4-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide is a compound of significant interest due to its potential therapeutic applications, particularly in the fields of oncology and inflammation. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Weight : 531.55 g/mol
- CAS Number : 939894-31-2
Its structural features include:
- A thieno[2,3-b]pyridine core.
- A trifluoromethyl group that enhances lipophilicity.
- A methoxy-substituted phenyl group that may contribute to its biological activity.
Research indicates that this compound may exert its effects through various mechanisms:
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the thieno[2,3-b]pyridine scaffold can significantly influence biological activity. For instance:
- The presence of a trifluoromethyl group is critical for enhancing potency against target kinases.
- Methoxy substitutions on the phenyl ring have been associated with improved anti-inflammatory effects.
Case Studies and Research Findings
Several studies have investigated the biological activity of similar compounds or derivatives:
- Anti-cancer Activity : A study demonstrated that thieno[2,3-b]pyridine derivatives showed significant cytotoxic effects on cancer cell lines by inducing apoptosis through NF-κB inhibition .
- Inflammation Models : In vivo models of inflammation revealed that compounds with similar structures reduced edema and inflammatory markers in animal models, supporting their therapeutic potential against inflammatory diseases .
- Inhibition Studies : Specific assays using enzyme-linked immunosorbent assays (ELISA) showed that these compounds could effectively reduce levels of TNF-α and IL-6 in stimulated macrophages, indicating a robust anti-inflammatory profile .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C26H24F3N3O4S |
| Molecular Weight | 531.55 g/mol |
| CAS Number | 939894-31-2 |
| Target | IKK Complex |
| Biological Activity | Anti-inflammatory, Anticancer |
Q & A
Basic: What are the common challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including cyclization, functional group substitutions (e.g., trifluoromethylation), and coupling of the 3,4-dimethoxyphenylmethyl group. Key challenges include:
- Low yields in cyclization steps due to steric hindrance from the trifluoromethyl group. Use high-temperature solvent systems (e.g., DMF at 120°C) to improve reactivity .
- Purification difficulties caused by byproducts. Employ gradient elution in preparative HPLC with C18 columns and acetonitrile/water mobile phases .
- Stereochemical control during coupling. Optimize reaction time and catalysts (e.g., Pd(PPh₃)₄ for Suzuki-Miyaura coupling) to enhance regioselectivity .
Basic: Which characterization techniques are critical for confirming the structure and purity of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the thieno[2,3-b]pyridine core, trifluoromethyl group (δ ~110–120 ppm in ¹³C), and aromatic protons from the dimethoxyphenyl moiety .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₂₀H₁₈F₃N₂O₃S) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using reversed-phase chromatography with UV detection at 254 nm .
Basic: What in vitro assays are recommended for preliminary screening of biological activity?
- Kinase inhibition assays : Test against tyrosine kinases (e.g., EGFR, VEGFR) due to structural analogs showing kinase-modulating activity .
- Antimicrobial screening : Use microdilution assays against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive bacteria, referencing protocols for related thienopyridines .
- Cytotoxicity profiling : Employ MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
Advanced: How can computational methods optimize reaction pathways for this compound?
- Reaction path search : Use quantum chemical calculations (e.g., DFT) to model transition states and identify energy barriers in cyclization steps .
- Machine learning-guided optimization : Train models on existing reaction data (solvent, catalyst, temperature) to predict optimal conditions for trifluoromethyl group incorporation .
- Molecular docking : Pre-screen derivatives for target binding (e.g., kinase active sites) to prioritize synthesis .
Advanced: How do structural modifications (e.g., substituent variations) impact biological activity?
- Trifluoromethyl group : Enhances metabolic stability and lipophilicity, critical for blood-brain barrier penetration in CNS targets .
- Dimethoxyphenylmethyl moiety : Modulates selectivity; replacing 3,4-dimethoxy with halogens (e.g., Cl) reduces off-target effects in kinase assays .
- Amino group at position 3 : Essential for hydrogen bonding with targets; methylation here abolishes antimicrobial activity in analogs .
Advanced: What in vivo models are suitable for evaluating pharmacokinetics and efficacy?
- Rodent pharmacokinetics : Administer IV/orally to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for quantification .
- Xenograft models : Test antitumor efficacy in nude mice with human tumor implants (e.g., colorectal HT-29), monitoring tumor volume and biomarker expression (e.g., VEGF) .
- Toxicology studies : Conduct 28-day repeated-dose toxicity tests in rats, focusing on hepatic and renal function markers .
Advanced: How can crystallography resolve contradictions in proposed molecular conformations?
- Single-crystal X-ray diffraction : Resolve ambiguities in the orientation of the dimethoxyphenylmethyl group. For example, a study of a related thienopyridine showed a dihedral angle of 68.5° between the phenyl ring and pyridine core .
- Comparative analysis : Overlay crystal structures of analogs to identify conserved binding motifs (e.g., planar thienopyridine core vs. twisted conformers) .
Advanced: How should researchers address contradictory bioactivity data across studies?
- Standardize assay protocols : Variability in cell lines (e.g., passage number) or incubation times can skew results. Adopt CLSI guidelines for antimicrobial testing .
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) to identify trends. For example, analogs with electron-withdrawing groups consistently show higher kinase inhibition .
- Validate targets : Use siRNA knockdown or CRISPR-edited cells to confirm mechanism of action .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
